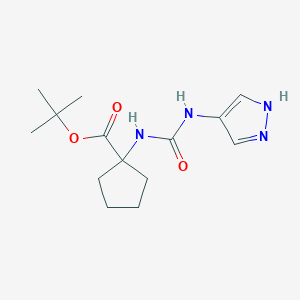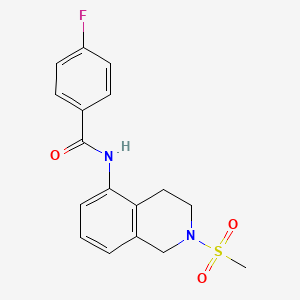![molecular formula C23H22F2N2O3 B7681923 N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide, also known as LDK378, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that is involved in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). LDK378 has shown promise in preclinical and clinical studies as a targeted therapy for ALK-positive NSCLC.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide is a small molecule inhibitor of ALK, which is a receptor tyrosine kinase that is involved in the development and progression of various cancers, including NSCLC. ALK activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This compound binds to the ATP-binding site of ALK and inhibits its kinase activity, which leads to the inhibition of downstream signaling pathways and the induction of apoptosis in ALK-positive cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on ALK-positive cancer cells. In preclinical studies, this compound has been shown to inhibit the phosphorylation of ALK and downstream signaling proteins, such as AKT and ERK. This compound has also been shown to induce apoptosis in ALK-positive cancer cells. In clinical studies, this compound has been shown to have antitumor activity in patients with ALK-positive NSCLC, with high response rates and prolonged progression-free survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has several advantages and limitations for lab experiments. One advantage is that it is a targeted therapy for ALK-positive NSCLC, which allows for the specific inhibition of ALK and downstream signaling pathways. Another advantage is that it has shown promising results in preclinical and clinical studies, which suggests that it may be an effective therapy for ALK-positive NSCLC. One limitation is that it may not be effective in patients with ALK-negative NSCLC. Another limitation is that it may have off-target effects on other kinases, which could lead to adverse effects.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide. One direction is to investigate the mechanisms of resistance to this compound in ALK-positive NSCLC, which could lead to the development of strategies to overcome resistance. Another direction is to investigate the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, which could enhance its antitumor activity. Another direction is to investigate the use of this compound in other ALK-positive cancers, such as neuroblastoma or inflammatory myofibroblastic tumors.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-fluoroaniline to form 2-(2-fluoroanilino)-4-methoxybenzaldehyde. This intermediate is then reacted with 2-fluorobenzylamine to form 2-(2-fluoro-N-[(2-fluorophenyl)methyl]anilino)-4-methoxybenzaldehyde. The final step involves the reaction of this intermediate with acetic anhydride to form this compound.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide has been extensively studied in preclinical and clinical studies as a targeted therapy for ALK-positive NSCLC. In preclinical studies, this compound has been shown to inhibit the growth of ALK-positive NSCLC cell lines and xenografts. In clinical studies, this compound has shown promising results in patients with ALK-positive NSCLC, with high response rates and prolonged progression-free survival.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c1-29-17-11-12-20(22(13-17)30-2)26-23(28)15-27(21-10-6-5-9-19(21)25)14-16-7-3-4-8-18(16)24/h3-13H,14-15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSDBYPOPYGADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=CC=C2F)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)


![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
![N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B7681937.png)

![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)